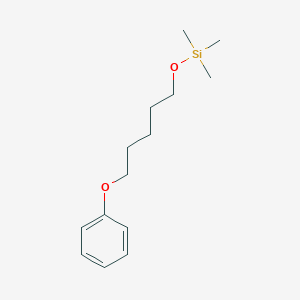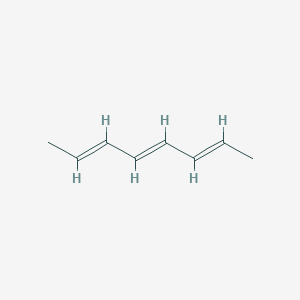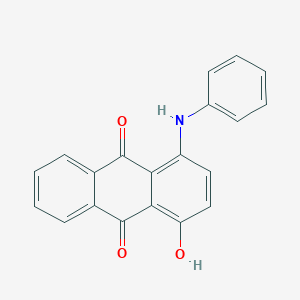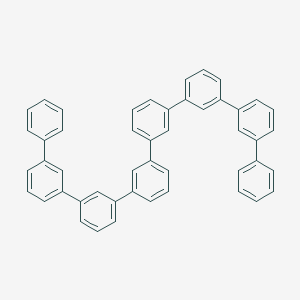
m-Octaphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Octaphenyl is a chemical compound that belongs to the family of octaphenyls. It is a highly symmetrical molecule that has eight phenyl rings attached to a central carbon atom. The compound is widely used in scientific research due to its unique properties. The purpose of
Mecanismo De Acción
The mechanism of action of m-Octaphenyl is not well understood. However, it is believed that the compound interacts with other molecules through non-covalent interactions, including van der Waals forces, hydrogen bonding, and pi-pi stacking interactions. These interactions play a crucial role in the compound's ability to form complexes with other molecules, including metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of m-Octaphenyl. However, studies have shown that the compound can interact with biological molecules, including proteins and DNA. The compound's ability to form complexes with these molecules can affect their structure and function, leading to potential biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-Octaphenyl has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. The compound is also readily available from commercial suppliers. However, one of the limitations of using m-Octaphenyl in lab experiments is its high cost, which can limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the study of m-Octaphenyl. One area of research is the development of new synthesis methods to produce the compound more efficiently and cost-effectively. Another area of research is the study of the compound's interactions with biological molecules, including proteins and DNA. This research could lead to the development of new drugs and therapies for the treatment of various diseases. Additionally, the study of m-Octaphenyl's electronic and optical properties could lead to new applications in material science and electronics.
Conclusion:
In conclusion, m-Octaphenyl is a unique and versatile compound that has several scientific research applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Métodos De Síntesis
The synthesis of m-Octaphenyl involves the reaction of benzene with benzyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces a mixture of isomers, including m-Octaphenyl. The compound can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
M-Octaphenyl has several scientific research applications, including its use as a ligand in coordination chemistry, organic synthesis, and material science. The compound is also used as a model system for studying the properties of organic molecules, including their electronic structure, spectroscopic properties, and reactivity.
Propiedades
Número CAS |
16716-11-3 |
|---|---|
Nombre del producto |
m-Octaphenyl |
Fórmula molecular |
C48H34 |
Peso molecular |
610.8 g/mol |
Nombre IUPAC |
1-phenyl-3-[3-[3-[3-[3-(3-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene |
InChI |
InChI=1S/C48H34/c1-3-13-35(14-4-1)37-17-7-19-39(29-37)41-21-9-23-43(31-41)45-25-11-27-47(33-45)48-28-12-26-46(34-48)44-24-10-22-42(32-44)40-20-8-18-38(30-40)36-15-5-2-6-16-36/h1-34H |
Clave InChI |
QJOBYJDULSYRSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Otros números CAS |
16716-11-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
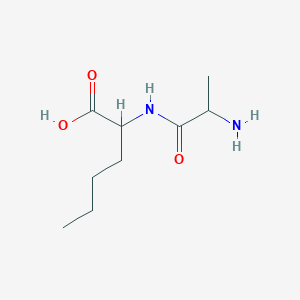
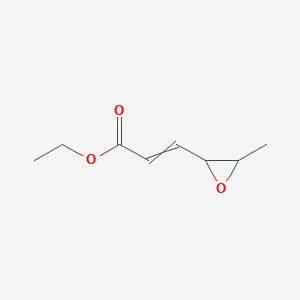
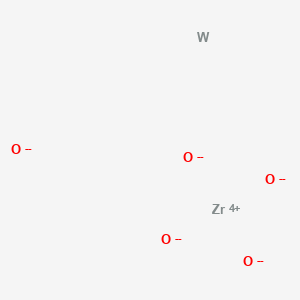
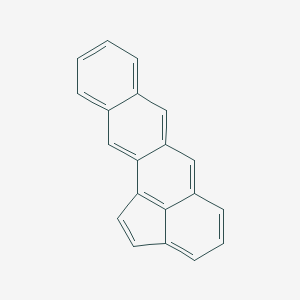

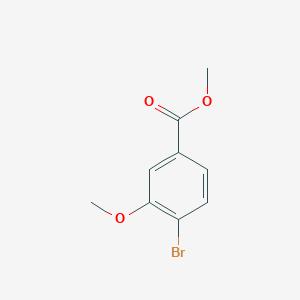


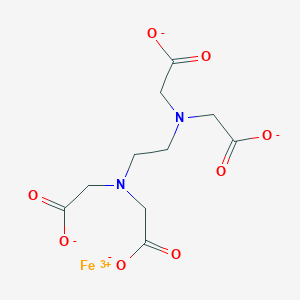
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
